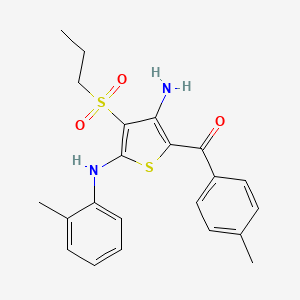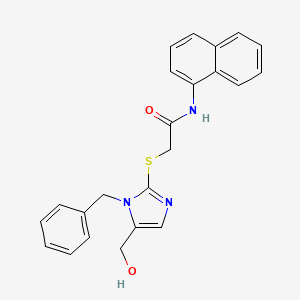
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzyl group, a hydroxymethyl group, and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the hydroxymethylated imidazole with a thiol derivative.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with naphthylamine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Due to its structural similarity to known bioactive molecules, this compound might exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities. Further research could elucidate its therapeutic potential.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The naphthalene and imidazole moieties could interact with hydrophobic and polar regions of the target protein, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxymethyl group, which could affect its reactivity and biological activity.
2-((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(phenyl)acetamide: Substitutes the naphthalene moiety with a phenyl group, which might influence its interaction with biological targets.
Uniqueness
The presence of both the hydroxymethyl group and the naphthalene moiety in 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide makes it unique. These functional groups can significantly impact its chemical reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-19-13-24-23(26(19)14-17-7-2-1-3-8-17)29-16-22(28)25-21-12-6-10-18-9-4-5-11-20(18)21/h1-13,27H,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFCZULGZOBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
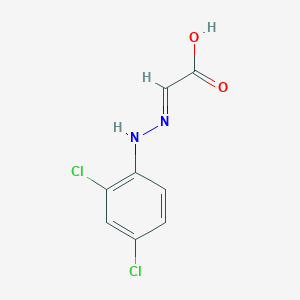
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)
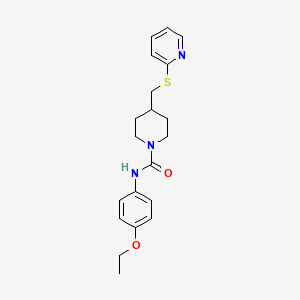
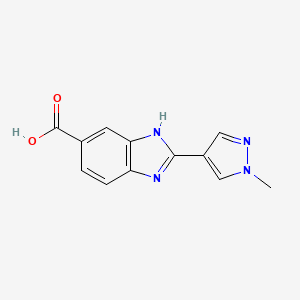
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
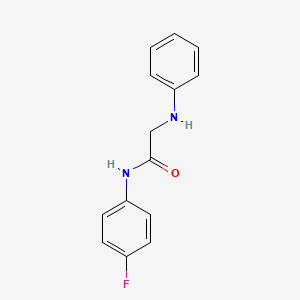
![ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2659206.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B2659207.png)
![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)
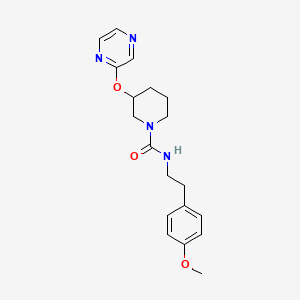
![4-Cyclobutyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2659210.png)
![1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine](/img/structure/B2659213.png)
